Selective GLP-1 Stimulation Without Concomitant GIP Elevation vs. Olive Oil
In a randomized, single-blinded crossover study (n=12 healthy males), 1,3-dioctanoyl-2-oleoyl glycerol (C8-dietary oil) elicited a GLP-1 response statistically equivalent to olive oil [583 ± 101 vs. 538 ± 71 (pmol/L) × 120 min; P = 0.733] but induced a significantly lower GIP response [1674 ± 270 vs. 3293 ± 404 (pmol/L) × 120 min; P = 0.002] [1]. This differential incretin profile is attributed to the compound's unique digestion products—octanoic acid from sn‑1/3 positions and 2‑oleoyl glycerol from the sn‑2 position—where 2‑oleoyl glycerol serves as a GPR119 agonist [2].
| Evidence Dimension | Postprandial GLP-1 and GIP secretion (iAUC over 120 min) |
|---|---|
| Target Compound Data | GLP-1: 583 ± 101 (pmol/L) × 120 min; GIP: 1674 ± 270 (pmol/L) × 120 min |
| Comparator Or Baseline | Olive oil: GLP-1: 538 ± 71 (pmol/L) × 120 min; GIP: 3293 ± 404 (pmol/L) × 120 min; Tributyrin and carrots (no-fat control): no hormone elevation |
| Quantified Difference | GLP-1: No significant difference (P=0.733); GIP: 49% lower with target compound vs. olive oil (P=0.002) |
| Conditions | Randomized, single-blinded crossover study; 12 healthy men; 200 g carrots plus 13.15 g C8-dietary oil or 19 g olive oil (equimolar total lipid: 0.0216 mol) |
Why This Matters
This compound enables selective GLP-1 secretion without the concomitant GIP elevation seen with olive oil, offering a defined molecular tool for dissecting incretin hormone physiology and a potential substrate for metabolic research applications where GIP mitigation is desired.
- [1] Mandøe, M. J., Hansen, K. B., Hartmann, B., Rehfeld, J. F., Holst, J. J., & Hansen, H. S. (2015). The 2-monoacylglycerol moiety of dietary fat appears to be responsible for the fat-induced release of GLP-1 in humans. The American Journal of Clinical Nutrition, 102(3), 548-555. View Source
- [2] Mandøe, M. J., Hansen, K. B., Hartmann, B., Rehfeld, J. F., Holst, J. J., & Hansen, H. S. (2015). The 2-monoacylglycerol moiety of dietary fat appears to be responsible for the fat-induced release of GLP-1 in humans. The American Journal of Clinical Nutrition, 102(3), 548-555. View Source
